molecular formula C23H27N3O3S2 B2845554 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 886916-71-8

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B2845554
CAS No.: 886916-71-8
M. Wt: 457.61
InChI Key: UYBARITYYNUZIY-UHFFFAOYSA-N
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Description

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tosyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents like toluene and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-16-4-7-19(8-5-16)31(28,29)15-10-21(27)25-11-13-26(14-12-25)23-24-22-18(3)17(2)6-9-20(22)30-23/h4-9H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBARITYYNUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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